- Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear TripeptideJournal of Organic Chemistry, 2007, 72(21), 8046-8053,
Cas no 93000-03-4 ((tert-Butoxycarbonyl)methionine)

93000-03-4 structure
Nome del prodotto:(tert-Butoxycarbonyl)methionine
Numero CAS:93000-03-4
MF:C10H19NO4S
MW:249.327162027359
MDL:MFCD00190811
CID:801108
PubChem ID:102827
(tert-Butoxycarbonyl)methionine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
- Boc-DL-Met-OH
- Boc-DL-methionine
- N-Boc-DL-Methionine
- 2-(R,S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
- 2R-tert-Butoxycarbonylamino4-methylsulfanyl-butyric acid
- Boc-methionine
- EINECS 219-639-3
- L-Methionine,N-[(1,1-dimethylethoxy)carbonyl]
- N-(t-butoxycarbonyl)-methionine
- N-(tert-Butoxycarbonyl)-methionine
- N-tBoc-DL-methionine
- t-butoxycarbonylmethionine
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
- N-tert-Butoxycarbonyl-D-methionine
- 2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
- tert-Butoxycarbonyl-L-methionine
- PubChem11999
- N-
- A-t.-Boc-D-methionine
- Boc-DL-Met-OH, AldrichCPR
- 6337AH
- AK
- DL-Methionine, N-[(1,1-dimethylethoxy)carbonyl]- (ZCI)
- DL
- N-[(1,1-Dimethylethoxy)carbonyl]methionine (ACI)
- 2-[[(tert-Butoxy)carbonyl]amino]-4-(methylsulfanyl)butanoic acid
- D
- L
- N-tert-Butoxycarbonyl-DL-methionine
- (tert-Butoxycarbonyl)methionine
- DTXSID10275989
- AKOS000196180
- SY019848
- F0001-0839
- C10H19NO4S
- 2-(tert-butoxycarbonylamino)-4-(methylthio)butanoic acid
- AB02638
- SY041308
- HY-W052309
- N-[tert-Butoxy(hydroxy)methylidene]methionine
- CS-0045088
- EN300-29801
- SCHEMBL478905
- DB-057354
- DTXSID10947770
- F11086
- 93000-03-4
- AB01714
- N-Boc-D-methionine
- Boc-D-Met-OH; N-tert-Butoxycarbonyl-D-methionine
- Z285919528
- 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID
- MFCD00190811
- AKOS023869400
- L-Methionine-1-13c N-t boc derivative
- SY078383
-
- MDL: MFCD00190811
- Inchi: 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
- Chiave InChI: IMUSLIHRIYOHEV-UHFFFAOYSA-N
- Sorrisi: O=C(NC(CCSC)C(O)=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 249.10300
- Massa monoisotopica: 249.103
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101
- XLogP3: 1.6
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: No data available
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- Solubilità: Leggermente solubile (4,7 g/l) (25°C),
- PSA: 100.93000
- LogP: 2.10830
- Pressione di vapore: No data available
(tert-Butoxycarbonyl)methionine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Keep Cold.
(tert-Butoxycarbonyl)methionine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66372-250mg |
N-Boc-DL-methionine, 98% |
93000-03-4 | 98% | 250mg |
¥448.00 | 2023-03-14 | |
TRC | B658965-500mg |
BOC-DL-Met-OH |
93000-03-4 | 500mg |
$ 92.00 | 2023-09-08 | ||
Life Chemicals | F0001-0839-0.25g |
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid |
93000-03-4 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-0839-10g |
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid |
93000-03-4 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Life Chemicals | F0001-0839-2.5g |
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid |
93000-03-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB460100-1 g |
Boc-DL-Met-OH; . |
93000-03-4 | 1g |
€72.90 | 2023-04-22 | ||
abcr | AB460100-10 g |
Boc-DL-Met-OH; . |
93000-03-4 | 10g |
€110.20 | 2023-04-22 | ||
eNovation Chemicals LLC | Y1054467-100g |
BOC-DL-MET-OH |
93000-03-4 | 97% | 100g |
$130 | 2024-06-06 | |
Life Chemicals | F0001-0839-0.5g |
2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid |
93000-03-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Cooke Chemical | BD2852645-100g |
Boc-DL-Met-OH |
93000-03-4 | 97% | 100g |
RMB 742.40 | 2025-02-21 |
(tert-Butoxycarbonyl)methionine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 6 °C; 15 min, 6 °C; 3.5 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 5 h, rt
Riferimento
- The effect of mobile phase and dissolving solvent on the enantiomer separation using a covalently immobilized chiral column derived from polysaccharide derivativeJournal of the Korean Chemical Society, 2009, 53(2), 137-143,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 1 h, 0 °C; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; pH 2 - 3, cooled
1.2 Reagents: Citric acid Solvents: Water ; pH 2 - 3, cooled
Riferimento
- The development of a new class of inhibitors for betaine-homocysteine S-methyltransferaseEuropean Journal of Medicinal Chemistry, 2013, 65, 256-275,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Riferimento
- Aptamers and cyclen compounds and complexes for the detection, monitoring and treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Riferimento
- Synthesis and properties of new chiral heterocyclic peptide mimetics2008, , ,,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Squaramide-based macrocyclic compounds as kinase inhibitors, and their preparation and use in treatment of cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Simple, mild, high-yield synthesis of BOC-amino acids in waterJournal of the Mississippi Academy of Sciences, 1984, 29, 13-16,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 25 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ; 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: 1,4-Dioxane ; 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Riferimento
- Enantioselective deaminative alkylation of amino acid derivatives with unactivated olefinsJournal of the American Chemical Society, 2022, 144(3), 1130-1137,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Use of cyclosquaramide compounds as anti-tumour agents, United States, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol , Water ; rt; 7 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Design and synthesis of amino-acid esters of 3-(3'-hydroxy)butylphthalideZhongguo Haiyang Daxue Xuebao, 2014, 44(1), 68-70,
(tert-Butoxycarbonyl)methionine Raw materials
(tert-Butoxycarbonyl)methionine Preparation Products
(tert-Butoxycarbonyl)methionine Letteratura correlata
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
93000-03-4 ((tert-Butoxycarbonyl)methionine) Prodotti correlati
- 5241-66-7(Boc-D-Met-OH)
- 1176833-85-4(N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine)
- 61315-59-1(N-cyclohexylcyclohexanamine; (2R)-4-methylsulfanyl-2-(tert-butoxycarbonylamino)butanoic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 22823-50-3(Boc-D-Met-OH-DCHA)
- 108329-81-3(Boc-Amino-4-carboxytetrahydrothiopyran)
- 34805-21-5(Boc-met(o)-oh AldrichCPR)
- 16947-91-4((S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid)
- 1538151-93-7(3-amino-N-butyl-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide)
- 56843-28-8(2,4-dichlorobenzaldehyde oxime)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93000-03-4)(tert-Butoxycarbonyl)methionine

Purezza:99%
Quantità:500g
Prezzo ($):422.0